Methylisoquinolin-7-carboxylat

Übersicht

Beschreibung

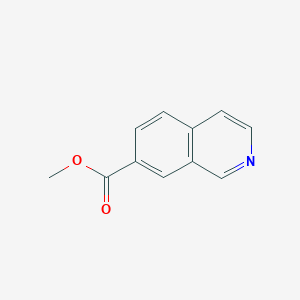

Methyl isoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring

Wissenschaftliche Forschungsanwendungen

Methyl isoquinoline-7-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including alkaloids and pharmaceuticals.

Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

Methyl isoquinoline-7-carboxylate is a derivative of the isoquinoline class of compounds Isoquinolines are known to interact with a variety of biological targets, but the specific targets of Methyl isoquinoline-7-carboxylate are not well-documented in the literature

Mode of Action

The mode of action of Methyl isoquinoline-7-carboxylate is currently unknown due to the lack of specific studies on this compound. Isoquinoline derivatives are generally known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in a variety of biochemical pathways

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of a compound .

Biochemische Analyse

Biochemical Properties

It is known that isoquinoline alkaloids, which Methyl isoquinoline-7-carboxylate is a part of, are derived from tyrosine or DOPA to yield dopamine . This dopamine, along with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .

Cellular Effects

Isoquinoline alkaloids, a group that this compound belongs to, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms, including arresting the cell cycle and inducing apoptosis .

Molecular Mechanism

Isoquinoline alkaloids, which this compound is a part of, have been found to exert their effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Temporal Effects in Laboratory Settings

It is known that this compound is stored in dry, room temperature conditions for stability .

Metabolic Pathways

It is known that isoquinoline alkaloids, which this compound is a part of, are derived from tyrosine or DOPA to yield dopamine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions. Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides.

Industrial Production Methods: Industrial production of methyl isoquinoline-7-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to facilitate the formation of the isoquinoline ring. Additionally, solvent-free conditions and microwave-assisted synthesis are explored to make the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl isoquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Isoquinoline-7-carboxylic acid.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives

Vergleich Mit ähnlichen Verbindungen

Quinoline: Similar in structure but with a nitrogen atom at a different position.

Isoquinoline: The parent compound of methyl isoquinoline-7-carboxylate.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Uniqueness: Methyl isoquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at the 7-position allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl isoquinoline-7-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with methyl isoquinoline-7-carboxylate, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl isoquinoline-7-carboxylate is characterized by its isoquinoline structure with a carboxylate group at the 7-position. This structural feature is significant as it influences the compound's interaction with various biological targets. The molecular formula can be represented as C_11H_9NO_2.

Biological Activities

Research has documented several biological activities associated with methyl isoquinoline-7-carboxylate:

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. It modulates neurotransmitter systems, which may help in conditions like Alzheimer's disease and Parkinson's disease .

- Anticancer Properties : Methyl isoquinoline-7-carboxylate has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .

- Antimicrobial Activity : The compound displays antimicrobial properties against several bacterial strains. Its effectiveness as an antibacterial agent suggests potential applications in treating infections caused by resistant bacteria .

The mechanisms through which methyl isoquinoline-7-carboxylate exerts its biological effects are complex and multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which is critical in cancer progression and neurodegeneration .

- Modulation of Neurotransmitter Levels : By influencing neurotransmitter systems, particularly acetylcholine and dopamine pathways, methyl isoquinoline-7-carboxylate may enhance cognitive functions and provide neuroprotection .

- Oxidative Stress Reduction : Antioxidant properties have also been attributed to this compound, helping to mitigate oxidative damage in cells, which is a common factor in many diseases .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of methyl isoquinoline-7-carboxylate:

Neuroprotective Study Example

In a study conducted on transgenic mice models for Alzheimer's disease, methyl isoquinoline-7-carboxylate was administered over a period of six weeks. Results indicated a notable improvement in cognitive function as measured by maze tests, alongside a reduction in amyloid plaque formation.

Anticancer Study Example

In vitro assays demonstrated that methyl isoquinoline-7-carboxylate reduced the viability of human breast cancer cells (MCF-7) by approximately 70% at a concentration of 20 µM after 48 hours. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis.

Eigenschaften

IUPAC Name |

methyl isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCADYIYSQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627674 | |

| Record name | Methyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178262-31-2 | |

| Record name | Methyl 7-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178262-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.